ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a chromeno[2,3-c]pyrrol-3,9-dione core fused with a 4-methylthiazole-5-carboxylate ester moiety.
Properties
Molecular Formula |
C24H18N2O6S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H18N2O6S/c1-3-31-23(30)21-12(2)25-24(33-21)26-18(13-7-6-8-14(27)11-13)17-19(28)15-9-4-5-10-16(15)32-20(17)22(26)29/h4-11,18,27H,3H2,1-2H3 |
InChI Key |
CILSVTCAWFKCEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves a multicomponent reaction process. One efficient method involves the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with aromatic aldehydes and aliphatic amines . This reaction is carried out under mild conditions and is compatible with a wide range of substituents, allowing for the practical synthesis of the compound with various functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multicomponent reaction processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the products can be easily isolated by crystallization without the need for chromatography, making the process more cost-effective .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound. These products can have different properties and applications depending on the nature of the substituents introduced .
Scientific Research Applications
Biological Activities
2.1 Antioxidant Properties
Research has indicated that this compound exhibits potent antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate effectively scavenges free radicals and inhibits lipid peroxidation .
2.2 Anticancer Potential
The compound has shown promise as an anticancer agent. In several studies, it has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the modulation of key signaling pathways involved in cell survival and death .
2.3 Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. It has been suggested that it may act as an inhibitor of pro-inflammatory cytokines, thereby reducing inflammation in various models . This makes it a candidate for treating inflammatory diseases.
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated a significant reduction in DPPH radical concentration upon treatment with the compound compared to control samples .
Case Study 2: Cancer Cell Line Studies
In vitro studies using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that the compound induced apoptosis via mitochondrial pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It can also interact with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth . The specific molecular targets and pathways involved in these actions are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a family of chromeno[2,3-c]pyrrole derivatives, with variations primarily in substituents on the phenyl ring and thiazole moiety. Key analogs include:
*Molecular weights estimated based on structural formulas.
Key Observations:
- Polarity and Solubility: The 3-hydroxyphenyl group in the target compound increases hydrophilicity compared to the dimethylamino analog , which may favor aqueous solubility but reduce blood-brain barrier penetration.
- Electronic Effects: Electron-donating groups (e.g., dimethylamino ) enhance basicity, while electron-withdrawing groups (e.g., ester in the target compound) modulate electrophilicity.
Bioactivity and Mode of Action
While direct bioactivity data for the target compound are lacking, highlights that structurally similar compounds cluster into groups with shared modes of action. For example:
- Chromeno-pyrrol-dione derivatives: Often target ATP-binding pockets in kinases due to planar aromatic cores .
- Thiazole-carboxylate analogs : Exhibit antimicrobial activity by disrupting bacterial membrane synthesis .
- Hydroxyphenyl substituents : May confer antioxidant or anti-inflammatory properties via radical scavenging .
Biological Activity
Ethyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a thiazole ring, a chromeno-pyrrole moiety, and a carboxylate group. Its molecular formula is CHNOS, with a molecular weight of approximately 398.43 g/mol.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing pyrrole and thiazole rings have shown efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 3.12 µg/mL against Staphylococcus aureus and 12.5 µg/mL against Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrole Benzamide Derivative | 3.12 | Staphylococcus aureus |
| Pyrrole-3-carboxaldehyde Derivative | 12.5 | Escherichia coli |
| Ethyl 2-[1-(3-hydroxyphenyl)...] | TBD | TBD |
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated using various assays such as DPPH radical scavenging and FRAP assays. These studies suggest that the presence of hydroxyl groups in the structure enhances the radical-scavenging ability of the compound .
Table 2: Antioxidant Activity Assays
Anti-inflammatory Effects
Compounds with similar structural features have also shown anti-inflammatory properties in vitro. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Pyrrole Derivatives in Antibacterial Research : A study explored various pyrrole derivatives for their antibacterial activity against Mycobacterium tuberculosis. The derivatives exhibited MIC values ranging from 5 µM to 77 µM, indicating their potential as effective antitubercular agents .
- Evaluation of Chromeno-Pyrrole Compounds : Another investigation focused on chromeno-pyrrole compounds similar to ethyl 2-[1-(3-hydroxyphenyl)...], revealing significant cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Solvent Selection : Use ethanol for recrystallization to isolate the product efficiently, as demonstrated in analogous chromeno-pyrrole derivatives .
- Reaction Monitoring : Employ TLC or HPLC to track reaction progress and intermediate formation.
- Purification : Combine column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) with recrystallization to enhance purity.
- Yield Optimization : Adjust stoichiometry of reactants (e.g., molar ratios of thiazole and chromeno-pyrrole precursors) and reaction time/temperature to minimize side products.
Q. What spectroscopic and crystallographic methods are reliable for confirming structural integrity?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute stereochemistry and confirm bond connectivity, as applied to structurally related ethyl thiazole-carboxylate derivatives .
- ESI-MS : Validate molecular weight and fragmentation patterns, as used for ethyl pyrrole-carboxylate analogs .
- NMR Spectroscopy : Assign peaks cautiously, especially for low-intensity signals (e.g., C=O or aromatic protons), using 2D techniques (COSY, HSQC) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods address contradictory spectral data or unresolved structural features?
- Methodological Answer :
- DFT Calculations : Model electronic environments to predict NMR chemical shifts or IR stretching frequencies, cross-referencing experimental data to resolve conflicts (e.g., ambiguous carbonyl signals) .
- Molecular Dynamics Simulations : Assess conformational stability in solution to explain spectral broadening or missing signals.
- In Silico Docking : Predict binding interactions if the compound is studied for biological activity, guiding hypotheses for experimental validation .
Q. What strategies can elucidate the compound’s reactivity in heterocyclic ring-forming reactions?
- Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹³C or ²H) to track reaction pathways during chromeno-pyrrole or thiazole ring formation.
- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to identify rate-determining steps in multi-component reactions.
- Byproduct Analysis : Characterize side products via LC-MS to infer competing reaction mechanisms .
Q. How can researchers design experiments to evaluate the compound’s potential as a bioactive scaffold?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the hydroxyphenyl, thiazole, or chromeno-pyrrole moieties and test against target enzymes or receptors.
- In Vitro Assays : Use fluorescence polarization or SPR to measure binding affinity to proteins of interest.
- Metabolic Stability : Assess susceptibility to esterase-mediated hydrolysis (via the ethyl carboxylate group) using liver microsome assays .
Methodological Considerations for Data Interpretation
- Handling Low-Intensity Spectral Signals :
- Combine high-field NMR (≥500 MHz) with cryoprobes to enhance sensitivity for weak signals .
- Cross-validate with alternative techniques (e.g., FT-IR for carbonyl groups).
- Addressing Synthetic Byproducts :
- Use preparative HPLC to isolate minor impurities for structural characterization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
